molecular formula C21H30N4O8S B14257597 Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)

Cat. No.: B14257597
M. Wt: 498.6 g/mol
InChI Key: RXBOOXFPXQZXSZ-UHFFFAOYSA-N
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Description

This compound is a γ-glutamyl peptide derivative featuring a glycine backbone modified with:

  • An L-γ-glutamyl group at the N-terminus.
  • An S-[(hydroxyphenylamino)carbonyl] substituent on the L-cysteinyl residue.
  • Diethyl ester groups at the C-terminus.

Properties

Molecular Formula

C21H30N4O8S

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C21H30N4O8S/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

RXBOOXFPXQZXSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a γ-glutamyl-cysteinyl dipeptide backbone modified with:

  • A hydroxyphenylamino carbonyl group at the cysteine sulfur
  • Diethyl ester protections on the C-terminal glycine and γ-glutamic acid carboxylates.
    The hydrochloride salt form ($$ \text{C}{21}\text{H}{31}\text{ClN}4\text{O}8\text{S} $$, MW 535.0 g/mol) is often isolated for enhanced stability.

Key Synthetic Challenges

  • Stereochemical Control : Maintaining L-configuration at glutamyl and cysteinyl residues during coupling.
  • Selective Sulfur Functionalization : Introducing the hydroxyphenylamino carbonyl group without oxidizing thiol intermediates.
  • Esterification Efficiency : Avoiding premature hydrolysis of diethyl esters under basic conditions.

Synthetic Routes and Methodological Innovations

Industrial-Scale Synthesis (Multi-Kilogram Batches)

Route 1: Fragment Condensation Approach

  • γ-Glutamyl-Cysteine Dipeptide Synthesis
    • Step 1 : Boc-protected L-glutamic acid α-ethyl ester is activated with HOBt/EDCl and coupled to L-cysteine methyl ester.
    • Step 2 : Selective deprotection of the cysteine amine using TFA/CH$$2$$Cl$$2$$ (1:1).
  • Thiol Functionalization

    • The free cysteine thiol reacts with 4-hydroxyphenyl isocyanate in DMF at 0–5°C to form the thiocarbamate.
  • Glycine Diethyl Ester Attachment

    • Boc-Glycine is esterified with ethanol/H$$2$$SO$$4$$, then coupled to the dipeptide using DCC/NHS.

Yield Optimization Data

Step Reagents Temperature Time (h) Yield (%)
1 HOBt/EDCl 0°C 12 78
2 TFA RT 2 95
3 DCC/NHS -20°C 24 82

Laboratory-Scale Modifications

Route 2: Solid-Phase Peptide Synthesis (SPPS)

  • Resin : Wang resin (0.6 mmol/g loading)
  • Coupling : Fmoc-Glu(OEt)-OH → Fmoc-Cys(SH)-OH → Fmoc-Gly-OEt
  • On-Resin Modifications :
    • Thiol oxidation with DTNB followed by hydroxyphenyl isocyanate treatment.
  • Cleavage : TFA/TIPS/H$$_2$$O (95:2.5:2.5) for 3 h.

Advantages :

  • Reduced racemization risk due to pseudo-dilution effect.
  • Typical purity: 85–90% before HPLC purification.

Critical Process Parameters

Protecting Group Strategy

Functional Group Protecting Group Deprotection Conditions
Glutamic α-COOEt Ethyl ester LiOH/H$$_2$$O/THF
Cysteine NH Boc TFA/CH$$2$$Cl$$2$$
Glycine COOH Ethyl ester H$$_2$$/Pd-C

Spectroscopic Characterization

Key NMR Signals (CDCl$$_3$$, 500 MHz)

  • δ 1.25 (t, 6H, -OCH$$2$$CH$$3$$)
  • δ 4.12 (q, 4H, -OCH$$_2$$-)
  • δ 6.85 (d, 2H, aromatic -OH)

HPLC Conditions

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase: 0.1% TFA in H$$_2$$O/MeCN gradient
  • Retention Time: 14.3 min

Industrial Production Insights

Scalability Challenges

  • Thermal Sensitivity : Exothermic coupling steps require jacketed reactors with ≤5°C/min cooling rates.
  • Byproduct Management :
    • Thiourea derivatives from isocyanate dimerization (controlled via slow reagent addition).
    • Racemization at cysteine (mitigated by coupling below -15°C).

Quality Control Protocols

Parameter Specification Method
Purity ≥98% HPLC (210 nm)
Residual Solvents ≤500 ppm DMF GC-MS
Heavy Metals ≤10 ppm ICP-OES

Emerging Methodologies

Enzymatic Approaches

  • Glutathione Transferase Variants : Catalyze S-conjugation of hydroxyphenyl isocyanate to γ-glutamyl-cysteine.
    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM GSH
    • Conversion: 68% in 6 h at 37°C.

Flow Chemistry Innovations

  • Microreactor Setup :
    • Channel Dimensions: 500 μm ID, 10 m length
    • Residence Time: 8 min for complete esterification.
  • Benefits :
    • 45% reduction in solvent use vs batch.
    • Purity increased to 99.2% by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) has numerous applications in scientific research:

    Chemistry: Used as a model compound to study gamma-glutamyl peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.

    Medicine: Explored for potential therapeutic applications in diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of novel antioxidants and detoxifying agents

Mechanism of Action

The compound exerts its effects primarily through its gamma-glutamyl peptide structure, which allows it to participate in various biochemical pathways:

Comparison with Similar Compounds

Structural Analogues: S-Substituted γ-Glutamyl Peptides

The table below highlights key structural and functional differences between the target compound and related derivatives:

Compound Name (CAS) S-Substituent Molecular Formula Key Properties/Applications Reference
Target Compound (Not specified in evidence) S-[(hydroxyphenylamino)carbonyl] Likely C₂₀H₂₇N₃O₇S* Potential antioxidant or enzyme modulator N/A
L-γ-glutamyl-S-octyl-L-cysteinyl-, diethyl ester (168682-54-0) S-octyl (aliphatic chain) C₂₂H₄₁N₃O₆S Increased lipophilicity; likely enhanced cellular uptake
Ezatiostat hydrochloride (286942-97-0) S-benzyl C₂₃H₂₈ClN₃O₆S Glutathione analog; used in cancer therapy to modulate oxidative stress
S-Methylglutathione () S-methyl C₁₁H₂₁N₃O₆S High γ-glutamyl transpeptidase activity; used in enzyme studies

* Molecular formula inferred from structural analogs.

Key Observations:
  • S-Benzyl (Ezatiostat): Aromatic but lacks hydroxyl groups, reducing polarity. Clinically validated for modulating glutathione pathways . S-Octyl (168682-54-0): Aliphatic chain increases hydrophobicity, favoring membrane penetration .
  • Biological Activity: S-Methylglutathione and S-acetophenone derivatives exhibit higher γ-glutamyl transpeptidase activity than glutathione, suggesting substituent size and polarity directly influence enzyme binding .

Functional Analogues: Diethyl Ester Derivatives

Diethyl ester groups are critical for stability and bioavailability. Comparisons include:

Compound Name (CAS) Core Structure Pharmacological Effect Reference
Target Compound γ-Glutamyl-cysteinyl-glycine Unknown; likely CNS or antioxidant effects N/A
L-Glutamic acid diethyl ester () Glutamate derivative Non-NMDA receptor antagonist; impairs learning in rats
Ezatiostat hydrochloride (286942-97-0) γ-Glutamyl-cysteinyl-glycine Increases intracellular glutathione; antitumor activity
Key Observations:
  • Diethyl Esters : Enhance metabolic stability and blood-brain barrier penetration. For example, L-glutamic acid diethyl ester disrupts glutamate receptors, affecting learning .
  • Therapeutic Potential: Ezatiostat’s diethyl ester groups facilitate oral bioavailability, a trait likely shared by the target compound .

Peptide Backbone Modifications

Comparisons with other γ-glutamyl peptides:

Compound Name (CAS) Backbone Modification Activity Reference
Target Compound Cysteinyl-glycine diethyl ester Unknown; structural similarity suggests enzyme interaction N/A
γ-Glutamyl-glutamine () Glutamine acceptor Highest γ-glutamyl transpeptidase activity
Ophthalmic acid () L-α-aminobutyryl-glycine Substrate for γ-glutamyl transpeptidase
Key Observations:
  • Acceptor Specificity: γ-Glutamyl transpeptidase prefers dipeptides (e.g., glycylglycine) over free amino acids, suggesting the target compound’s glycine ester may enhance enzyme binding .
  • Backbone Flexibility : The cysteinyl-glycine motif is conserved in glutathione analogs, critical for redox activity .

Biological Activity

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI), is a complex dipeptide derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H30N4O8S
  • Molecular Weight : 498.60 g/mol
  • CAS Number : 174568-90-2
  • Canonical SMILES : CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N
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Product Number174568-90-2
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The biological activity of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Research indicates that it may play a role in neuroprotection, particularly in conditions involving excitotoxicity.
  • Modulation of Immune Response : It has been suggested that the compound may influence immune modulation through its interactions with various cytokines.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Neuroprotective Study : In a model of excitotoxicity induced by quinolinic acid, administration of the compound demonstrated a reduction in neuronal death and improved motor function in rodent models. This suggests a protective effect against neurodegenerative processes .
  • Antiproliferative Activity : Analogous compounds have shown comparable antiproliferative effects to established chemotherapeutic agents like cisplatin when tested on various cancer cell lines .

Case Studies

  • Quinolinic Acid-Induced Neurotoxicity : A study investigated the protective effects of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) against quinolinic acid-induced neurotoxicity. The results indicated that the compound significantly mitigated neuronal damage and preserved synaptic integrity .
  • Inflammatory Response Modulation : In an experimental model assessing inflammatory responses, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing this compound, and what challenges arise during its synthesis?

  • Methodology : The compound can be synthesized via peptide coupling strategies. Key steps include:

  • Protection of functional groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amino acids to prevent undesired side reactions .
  • Coupling reagents : Employ carbodiimides (e.g., EDCI) with activators like HOBt to facilitate amide bond formation between L-glutamyl and L-cysteinyl residues .
  • Esterification : Diethyl ester groups are introduced via reaction with ethanol in the presence of acid catalysts .
    • Challenges : Side reactions during S-[(hydroxyphenylamino)carbonyl] modification and potential racemization of chiral centers require strict temperature control (0–4°C) and inert atmospheres .

Q. How can the structural integrity of this compound be validated after synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, esterification, and absence of racemization (e.g., δ 1.2–1.4 ppm for diethyl ester protons) .
  • Mass spectrometry : MALDI-TOF or ESI-MS verifies molecular weight (expected [M+H]⁺ ~595 Da based on molecular formula C₂₀H₃₀N₄O₈S) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the critical stability considerations for this compound under experimental conditions?

  • Degradation pathways :

  • Ester hydrolysis : Rapid hydrolysis in aqueous buffers (pH > 7.0) generates free carboxylates, altering bioactivity. Use anhydrous DMSO for stock solutions .
  • Thiol oxidation : The cysteine residue may form disulfide bonds; include reducing agents (e.g., TCEP) in buffers to maintain stability .
    • Storage : Store at –20°C under nitrogen to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

  • Experimental design :

  • Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., free glycine or glutamyl-cysteine derivatives) in plasma or tissue homogenates .
  • Pharmacokinetic studies : Compare ester stability in serum vs. PBS to assess enzymatic vs. non-enzymatic degradation .
  • Inhibitor co-administration : Test protease inhibitors (e.g., PMSF) to determine if esterase activity modulates observed effects .

Q. What strategies are recommended for studying its interaction with gamma-glutamyltransferase (GGT) enzymes?

  • Assay design :

  • Substrate specificity : Use fluorogenic GGT substrates (e.g., γ-glutamyl-7-amino-4-methylcoumarin) as competitive inhibitors to quantify binding affinity (Ki) .
  • Kinetic analysis : Monitor enzymatic cleavage via HPLC or fluorescence, comparing rates with natural substrates like glutathione .
  • Mutagenesis studies : Engineer GGT variants to identify active-site residues critical for recognition of the hydroxyphenylamino moiety .

Q. How can researchers address discrepancies in cellular uptake efficiency reported in different studies?

  • Methodological adjustments :

  • Radiolabeling : Synthesize a ¹⁴C-labeled analog to track intracellular accumulation via scintillation counting .
  • Membrane permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and assess efflux transporter involvement .
  • Confocal imaging : Tag the compound with a fluorescent probe (e.g., FITC) to visualize subcellular localization .

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